molecular formula C13H13N3OS B14676405 Urea, N-(4-phenyl-2-thiazolyl)-N'-2-propenyl- CAS No. 39893-79-3

Urea, N-(4-phenyl-2-thiazolyl)-N'-2-propenyl-

Cat. No.: B14676405
CAS No.: 39893-79-3
M. Wt: 259.33 g/mol
InChI Key: HORGSNQHIVHCNG-UHFFFAOYSA-N
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Description

Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- is a compound that belongs to the class of urea derivatives It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- typically involves the reaction of 2-aminothiazole with an appropriate isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- involves its interaction with specific molecular targets. For example, in its role as an antibacterial agent, it inhibits bacterial cell wall biosynthesis by targeting enzymes involved in this process. In cancer research, it has been shown to inhibit kinases such as C-RAF and FLT3, which are involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-(4-pyridyl)urea
  • N,N’-diphenylurea
  • N-(3-fluorophenyl)-N’-(2-thiazolyl)urea

Uniqueness

Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- stands out due to its unique thiazole ring structure, which imparts specific chemical and biological properties. Compared to other similar compounds, it has shown superior antibacterial and anticancer activities, making it a valuable compound for further research and development .

Properties

CAS No.

39893-79-3

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

1-(4-phenyl-1,3-thiazol-2-yl)-3-prop-2-enylurea

InChI

InChI=1S/C13H13N3OS/c1-2-8-14-12(17)16-13-15-11(9-18-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H2,14,15,16,17)

InChI Key

HORGSNQHIVHCNG-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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